Product packaging for (R)-Methyl 2-hydroxy-3-methylbutanoate(Cat. No.:CAS No. 90244-32-9)

(R)-Methyl 2-hydroxy-3-methylbutanoate

Cat. No.: B179393
CAS No.: 90244-32-9
M. Wt: 132.16 g/mol
InChI Key: YSGBMDFJWFIEDF-RXMQYKEDSA-N
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Description

Significance of Chiral Alpha-Hydroxy Esters in Modern Organic Chemistry and Biochemistry

Chiral alpha-hydroxy esters are a fundamental class of organic compounds characterized by a hydroxyl group and an ester functional group attached to the same stereogenic carbon atom. Their importance in modern science is multifaceted, spanning organic synthesis, biochemistry, and materials science.

In organic chemistry, these molecules are highly valued as versatile chiral building blocks and intermediates in the asymmetric synthesis of complex, biologically active molecules. acs.org The presence of two distinct functional groups on the chiral center allows for a variety of chemical transformations, making them ideal starting materials for the synthesis of pharmaceuticals, agrochemicals, and natural products. For instance, they serve as key precursors for creating other chiral molecules, including alpha-amino acids and vicinal diols. nih.gov The stereochemistry of the alpha-hydroxy ester can direct the formation of new stereocenters, a critical aspect of modern synthetic strategies.

From a biochemical perspective, alpha-hydroxy acids and their corresponding esters are involved in numerous metabolic pathways. nih.gov For example, lactic acid and malic acid are well-known alpha-hydroxy acids that play crucial roles in cellular metabolism. The study of chiral alpha-hydroxy esters helps to elucidate the stereospecificity of enzymatic reactions and the role of chirality in biological systems. nih.gov Their structural similarity to alpha-amino acids also makes them interesting subjects for research into the origins of life and the development of prebiotic chemical systems. nih.gov

Overview of Research Trajectories for (R)-Methyl 2-hydroxy-3-methylbutanoate (B1261901)

Research concerning (R)-Methyl 2-hydroxy-3-methylbutanoate has primarily focused on its synthesis and its potential as a chiral precursor. A significant area of investigation is the development of efficient and highly stereoselective synthetic methods. Biocatalytic asymmetric synthesis, utilizing enzymes such as short-chain alcohol dehydrogenases, has emerged as a promising approach for producing enantiomerically pure alpha-hydroxy esters. researchgate.netrsc.org These enzymatic methods are often favored for their high selectivity and environmentally benign reaction conditions.

Another key research trajectory involves the use of this compound as a starting material in the synthesis of more complex chiral molecules. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity. The corresponding acid, (R)-2-hydroxy-3-methylbutyric acid, has been investigated for its potential to form biodegradable and optically active polymers, suggesting a possible application area for the ester derivative as well. chemicalbook.com

While direct research into the biological activities of this compound is less extensive, studies on the closely related 2-hydroxy-3-methylbutyric acid have shown potential applications in medicine. For instance, this acid has been investigated for its role in preventing and treating atherosclerosis by reducing serum lipid levels and inhibiting macrophage infiltration. google.com This raises the possibility that the methyl ester derivative could serve as a prodrug or exhibit similar biological effects. The compound has also been identified as a natural product in fruits like Carica papaya. nih.gov

Properties of this compound

PropertyValue
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol sigmaaldrich.com
IUPAC Namemethyl (2R)-2-hydroxy-3-methylbutanoate nih.gov
SMILESCC(C)C(C(=O)OC)O nih.gov
InChI KeyYSGBMDFJWFIEDF-UHFFFAOYSA-N nih.gov

Interactive Data Table

Compound NameMolecular FormulaMolecular Weight (g/mol)Use/Significance
This compoundC6H12O3132.16Chiral building block
(R)-2-hydroxy-3-methylbutyric acidC5H10O3118.13Precursor for biodegradable polymers chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B179393 (R)-Methyl 2-hydroxy-3-methylbutanoate CAS No. 90244-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBMDFJWFIEDF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447103
Record name (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90244-32-9
Record name (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Methyl 2-hydroxy-3-methylbutanoate
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Advanced Synthetic Methodologies for R Methyl 2 Hydroxy 3 Methylbutanoate

Enantioselective Catalysis and Asymmetric Synthesis Strategies

Enantioselective catalysis utilizes chiral catalysts to stereoselectively convert a prochiral substrate into a chiral product. This approach is at the forefront of modern organic synthesis, providing access to enantiomerically pure compounds without the need for resolving racemic mixtures.

Asymmetric Hydrogenation of Alpha-Keto Ester Precursors with Chiral Catalysts

One of the most efficient methods for producing chiral α-hydroxy esters is the asymmetric hydrogenation of their corresponding α-keto ester precursors. This reaction involves the addition of hydrogen across the carbon-oxygen double bond of the ketone, guided by a chiral metal catalyst to favor the formation of one enantiomer over the other.

Detailed research has demonstrated the exceptional efficacy of ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), for this transformation. The precursor, methyl 2-oxo-3-methylbutanoate, can be hydrogenated under mild conditions to yield (R)-methyl 2-hydroxy-3-methylbutanoate (B1261901). The choice of the catalyst's chirality, for instance (R)-BINAP, dictates the stereochemical outcome of the product. Halogen-containing Ru(II)-BINAP complexes have been shown to be particularly effective, achieving high yields and excellent enantioselectivities. orgsyn.orgharvard.edu For instance, the hydrogenation of methyl 3-oxobutanoate using a RuX₂(BINAP) complex (where X is a halogen) proceeds with greater than 99% enantiomeric excess (ee). orgsyn.org This methodology is highly valued for its high efficiency, excellent stereocontrol, and the clean nature of the reaction, with product isolation often being a straightforward distillation. orgsyn.org

Table 1: Asymmetric Hydrogenation of α-Keto and β-Keto Esters with Chiral Ru-BINAP Catalysts Data based on analogous substrates.

SubstrateCatalystConditionsYield (%)Enantiomeric Excess (ee, %)Product Configuration
Methyl 3-oxobutanoateRuCl₂((R)-BINAP)H₂, 100 atm, Methanol (B129727), RT97>99R
Methyl 2,2-dimethyl-3-oxobutanoateRu-BINAPH₂, 4 atm, 100 °C9996Not Specified
Methyl 2-benzamidomethyl-3-oxobutanoate[RuI((R)-binap)(p-cymene)]IH₂, MethanolHigh99(2S, 3R)

Chiral Auxiliary-Mediated Synthesis Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric aldol (B89426) reactions to produce β-hydroxy carbonyl compounds with high diastereoselectivity. wikipedia.orgchem-station.com

In the synthesis of (R)-methyl 2-hydroxy-3-methylbutanoate, a chiral oxazolidinone derived from an amino acid like valine or phenylalanine can be acylated with a propionyl group. youtube.com The resulting imide is then enolized, typically using a boron triflate to form a Z-enolate, which then reacts with an appropriate electrophile. chem-station.com For an α-hydroxy acid, a common strategy involves an asymmetric aldol reaction. The enolate of the auxiliary-attached acetate (B1210297) equivalent is reacted with an aldehyde. To obtain the target structure, a synthetic equivalent of formaldehyde (B43269) or a related one-carbon electrophile would be used in an aldol-type addition. The stereochemical outcome is dictated by the steric influence of the auxiliary, which directs the approach of the electrophile from the less hindered face of the enolate. chem-station.comyoutube.comalfa-chemistry.com Following the reaction, the auxiliary is cleaved under hydrolytic or reductive conditions to yield the chiral α-hydroxy acid, which is then esterified to give the final product. This method offers reliable and predictable stereocontrol. alfa-chemistry.comnih.gov One report describes an approach starting from a racemic Evans auxiliary, which, through a diastereoselective aldol reaction coupled with a lipase-catalyzed resolution, yields enantiomerically enriched β-hydroxy acids. lookchem.com

Photocatalytic Asymmetric Esterification with Chiral Iridium Catalysts

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing light to drive chemical reactions under mild conditions. The combination of photocatalysis with chiral catalysts allows for novel asymmetric transformations. While the direct photocatalytic asymmetric esterification to form this compound is not yet a widely documented method, the principles of using chiral iridium catalysts in asymmetric synthesis are well-established.

Chiral iridium complexes, particularly those with P-stereogenic ligands, have shown exceptional performance in the asymmetric hydrogenation of various substrates, including ketones and imines, affording products with high enantioselectivity. organic-chemistry.orgnih.govrsc.org These catalysts are effective under mild conditions and demonstrate high turnover numbers. rsc.org The development of photocatalytic systems often involves the use of a photosensitizer that, upon light absorption, can engage in energy or electron transfer to activate a substrate or a catalyst. A hypothetical photocatalytic asymmetric esterification could involve a chiral iridium catalyst that forms a complex with 2-hydroxy-3-methylbutanoic acid. Upon photoexcitation, this complex could react with a methylating agent in an enantioselective manner. While this specific application remains an area for future research, the broader field of photocatalytic decarboxylative reactions of α-hydroxy acid-derived esters highlights the potential for radical-based functionalization of these motifs under mild, light-driven conditions. rsc.org

Biocatalytic and Enzymatic Production Routes

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. This approach is often associated with milder reaction conditions, higher selectivity, and a better environmental profile compared to traditional chemical methods.

Lipase-Catalyzed Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. jocpr.com Lipases are widely used for the kinetic resolution of racemic alcohols and esters due to their commercial availability, broad substrate scope, and high enantioselectivity. nih.govmdpi.com In the case of racemic methyl 2-hydroxy-3-methylbutanoate, a lipase (B570770) can selectively acylate the (R)-enantiomer, leaving the unreacted (S)-enantiomer behind, or selectively hydrolyze the (R)-ester from a racemic mixture of esters. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. jocpr.com

To overcome this 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.org For α-hydroxy esters, this is typically achieved by coupling a lipase (e.g., from Pseudomonas cepacia or Candida antarctica) with a ruthenium catalyst. researchgate.netnih.gov The lipase selectively acylates one enantiomer, while the ruthenium complex continuously racemizes the remaining unreacted enantiomer, feeding it back into the resolution cycle. acs.orgnih.gov This chemoenzymatic approach has proven highly effective for a variety of secondary alcohols and α-hydroxy esters, affording products in high yields and excellent enantiomeric excess. researchgate.netnih.gov

Table 2: Dynamic Kinetic Resolution of Secondary Alcohols and α-Hydroxy Esters Data based on analogous substrates.

SubstrateEnzymeRacemization CatalystAcyl DonorYield (%)Enantiomeric Excess (ee, %)
Various sec-AlcoholsLipase (LPL-D1)Ruthenium ComplexNot Specified92-9991->99
α-Hydroxy EstersPseudomonas cepacia LipaseRuthenium Complex 34-Chlorophenyl acetateGoodExcellent
Aromatic α-Hydroxy KetonesPseudomonas stutzeri Lipase[Ru(p-cymene)Cl₂]₂/DPPBNot SpecifiedQuantitativeVery High

Engineered Microbial Strains for De Novo Biosynthesis (e.g., Escherichia coli, Saccharomyces cerevisiae)

Metabolic engineering enables the production of valuable chemicals from simple feedstocks like glucose by redesigning the metabolism of microorganisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov The de novo biosynthesis of this compound would involve engineering the host organism to produce its precursor acid, (R)-2-hydroxy-3-methylbutanoic acid, which is an intermediate in the valine biosynthesis pathway.

In E. coli, strategies for producing other α-hydroxy acids, such as 2-hydroxybutyrate, have been developed. smbb.mxnih.gov These typically involve the construction of heterologous pathways that convert central metabolites like pyruvate (B1213749) and acetyl-CoA into the desired product. nih.gov For (R)-2-hydroxy-3-methylbutanoic acid, this would likely involve enhancing the flux towards its precursor, 2-ketoisovalerate, and then introducing or overexpressing a stereoselective ketoreductase or dehydrogenase that can reduce the keto acid to the desired (R)-hydroxy acid. Subsequent esterification, which could potentially be catalyzed by an engineered esterase in vivo or performed chemically ex vivo, would yield the final product.

Similarly, Saccharomyces cerevisiae is a robust industrial microorganism that has been engineered for the production of various organic acids. nih.govoup.com Engineering strategies in yeast often focus on eliminating competing pathways, such as ethanol (B145695) production, and redirecting carbon flux towards the desired product. oup.com Overexpression of key enzymes in the precursor pathway and the introduction of a suitable stereoselective reductase would be essential steps. Both E. coli and S. cerevisiae offer the potential for sustainable and scalable production of chiral α-hydroxy esters from renewable resources.

Metabolic Engineering for Enhanced Production (e.g., Overexpression of Ketol-Acid Reductoisomerase, Pathway Deletions)

Metabolic engineering of microorganisms like Escherichia coli presents a powerful strategy for the sustainable production of chiral compounds derived from amino acid biosynthesis pathways. nih.gov The synthesis of molecules structurally related to this compound, such as isobutanol, relies on the valine biosynthesis pathway, where ketol-acid reductoisomerase (KARI) is a critical enzyme. nih.gov

Pathway Deletions: To further channel metabolic resources towards the synthesis of the target molecule, competing metabolic pathways are often removed through gene deletions. researchgate.net For instance, in E. coli strains engineered for producing acetyl-CoA derived compounds, genes responsible for the formation of byproducts like acetate and lactate (B86563) (e.g., pta, ackA, ldhA) are deleted. researchgate.net This strategy prevents the diversion of carbon flux away from the desired synthetic pathway, thus increasing the final product titer. By constructing synthetic metabolic pathways and eliminating competing reactions, the carbon flux can be effectively redirected, as demonstrated in the production of enantiomerically pure (R, R)-2,3-butanediol. nih.gov This approach minimizes the formation of unwanted byproducts and maximizes the efficiency of the engineered pathway.

StrategyTargetRationaleExpected Outcome
Enzyme Overexpression Ketol-acid reductoisomerase (KARI)Increase catalytic conversion of pathway intermediates.Higher product titer and productivity.
Cofactor Engineering KARISwitch enzyme dependence from NADPH to NADH.Alleviate cofactor imbalance with glycolysis, improving anaerobic production. nih.govresearchgate.net
Pathway Deletion Genes for byproduct formation (e.g., pta, ldhA)Prevent diversion of carbon flux to competing pathways.Increased yield and purity of the target compound. researchgate.net

Ketoreductase (KRED)-Mediated Asymmetric Reductions for Analogous Chiral Alcohols

Ketoreductases (KREDs) are NAD(P)H-dependent enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.netrsc.org This biocatalytic method is highly valued in the pharmaceutical and chemical industries for its exceptional enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%. researchgate.net

The asymmetric reduction of a suitable prochiral α-keto ester is a direct method for producing chiral α-hydroxy esters. KREDs have been extensively engineered through techniques like directed evolution to create tailor-made biocatalysts with high activity and selectivity for a wide range of substrates. rsc.orgrsc.orgtudelft.nl The industrial viability of these processes is significantly enhanced by efficient cofactor regeneration systems. The expensive NAD(P)H cofactor must be continuously regenerated to maintain catalytic activity. Common strategies include using a sacrificial co-substrate, such as isopropanol (B130326), which is oxidized by the KRED to regenerate the reduced cofactor. rsc.org Alternatively, a secondary enzyme system, like glucose/glucose dehydrogenase (GDH) or formate/formate dehydrogenase (FDH), can be coupled to the reaction to regenerate NAD(P)H. rsc.orgnih.gov

The application of KREDs has become a preferred method over traditional chemocatalysts for the synthesis of many chiral alcohols due to the high purity of the products and the mild, environmentally friendly reaction conditions. researchgate.netnih.gov

FeatureDescriptionSignificance
Enzyme Class Ketoreductases (KREDs) / Alcohol DehydrogenasesBiocatalysts for asymmetric ketone reduction. researchgate.net
Substrate Prochiral ketoneConverted to a single enantiomer of the corresponding alcohol.
Selectivity High EnantioselectivityOften achieves >99% enantiomeric excess (ee). researchgate.net
Cofactor NAD(P)HRequires an efficient in-situ regeneration system (e.g., isopropanol, GDH). rsc.org
Advantages High purity, mild conditions, green chemistry.Preferred industrial method for many chiral alcohol syntheses. researchgate.netnih.gov

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to construct complex molecules with high stereoselectivity. A typical chemoenzymatic route to this compound would involve the chemical synthesis of a prochiral precursor, methyl 2-oxo-3-methylbutanoate, followed by a highly selective enzymatic reduction.

The synthesis begins with standard organic chemistry methods to create the α-keto ester substrate. This precursor is then subjected to an asymmetric reduction catalyzed by a specific ketoreductase (KRED). As detailed in the previous section, KREDs can reduce the ketone functionality to a hydroxyl group with a precisely controlled stereochemical outcome. researchgate.net By selecting an (R)-selective KRED, the precursor is converted into this compound with high enantiopurity. The process often utilizes whole-cell biocatalysts (e.g., engineered E. coli or yeast) or isolated, purified enzymes. rsc.orgtudelft.nl The use of co-expressed enzymes for cofactor regeneration, such as glucose dehydrogenase, within the same microbial host simplifies the process and reduces costs. nih.gov This combination of a chemical step to build the carbon backbone and a biocatalytic step to introduce the chirality represents an efficient and powerful synthetic strategy.

Derivatization from Precursor Chiral Alpha-Hydroxy Acids

The direct esterification of the precursor, (R)-2-Hydroxy-3-methylbutanoic acid, with methanol is a classic and straightforward method for synthesizing the target ester. This reaction, known as Fischer esterification, involves heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com As the reaction is an equilibrium, it is typically driven to completion by using a large excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.com This method is widely applicable for the synthesis of various esters from their corresponding carboxylic acids. youtube.comresearchgate.net

Stereospecific methylation of a chiral α-hydroxy acid derivative provides another route to the target molecule, though it requires careful control of stereochemistry. The process involves the formation of a quaternary stereocenter at the α-carbon. Research on analogous systems, such as the α-methylation of bicyclic proline analogues, has shown that high diastereoselectivity can be achieved. nih.gov

In such a reaction, the α-hydroxy acid would first need to be suitably protected. The α-proton is then removed using a strong base to form an enolate, which subsequently reacts with a methylating agent (e.g., methyl iodide). The stereochemical outcome of the methylation is dictated by the steric hindrance imposed by the existing chiral center and any protecting groups, which directs the incoming electrophile to a specific face of the enolate. nih.gov In cases with significant steric bias, the alkylation can proceed with a high degree of stereocontrol, primarily yielding one diastereomer with retention of configuration at the newly formed quaternary center. nih.gov

Trifluoromethanesulfonate (triflate, TfO⁻) is an exceptionally good leaving group, making triflate esters valuable intermediates in nucleophilic substitution reactions. nih.gov This property can be exploited in the synthesis of α-hydroxy acid derivatives. A potential synthetic pathway could involve converting the hydroxyl group of a suitable chiral precursor into a triflate ester using triflic anhydride. The resulting triflate is highly activated towards nucleophilic attack.

While direct substitution at the α-carbon bearing the hydroxyl group is one possibility, triflates are more commonly used to activate other positions in a molecule. For instance, a chiral precursor could be designed where a different hydroxyl group is converted to a triflate, which is then displaced by a nucleophile in an Sₙ2 reaction to build the desired carbon skeleton or introduce functionality with inversion of configuration. The triflate group itself can also act as a nucleophile under certain conditions, reacting with electrophiles like activated ethers or carbenium ions to form covalent triflate compounds. nih.gov However, its primary utility in this context is as a powerful leaving group to facilitate the formation of new bonds through nucleophilic substitution. dtic.mil

Reactivity and Derivatization Studies of R Methyl 2 Hydroxy 3 Methylbutanoate

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group in (R)-Methyl 2-hydroxy-3-methylbutanoate (B1261901) is a key site for chemical modification, most notably through oxidation to a carbonyl group.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the secondary alcohol in α-hydroxy esters to the corresponding α-keto ester is a fundamental transformation in organic synthesis. Various modern oxidation methods can be employed for this purpose, offering mild conditions and high chemoselectivity. Reagents such as Dess-Martin periodinane (DMP) and those used in the Swern oxidation are particularly effective. wikipedia.orgwikipedia.orgchemistrysteps.com These methods are known for their compatibility with a wide range of functional groups and for proceeding under conditions that minimize side reactions. wikipedia.org

The general transformation involves the conversion of the hydroxyl group to a carbonyl group, yielding methyl 2-oxo-3-methylbutanoate. This reaction is crucial for the synthesis of α-keto acids and their derivatives, which are important intermediates in various biosynthetic pathways and pharmaceutical synthesis. acs.org

While specific studies on the oxidation of (R)-Methyl 2-hydroxy-3-methylbutanoate are not extensively documented in readily available literature, the reactivity can be inferred from studies on analogous α-hydroxy esters. The choice of oxidant and reaction conditions is critical to ensure high yields and to prevent over-oxidation or racemization. thieme-connect.de

Table 1: Common Oxidation Methods for α-Hydroxy Esters This table is based on general methodologies for the oxidation of secondary alcohols to ketones and is applicable to the target molecule.

Oxidizing AgentTypical Solvent(s)Typical Temperature (°C)General Remarks
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room TemperatureMild conditions, high yields, and good functional group tolerance. wikipedia.org
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane (CH₂Cl₂)-78 to Room TemperatureAvoids toxic heavy metals, suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org
2-Azaadamantane N-oxyl (AZADO)/O₂Acetonitrile/Phosphate BufferRoom TemperatureChemoselective oxidation using molecular oxygen as the terminal oxidant. acs.org

Chemical Transformations of the Methyl Ester Moiety

The methyl ester group of this compound is susceptible to a range of transformations, including reduction and various nucleophilic substitution reactions.

Reduction Reactions to Alcohols

The reduction of the methyl ester functionality in this compound leads to the formation of a primary alcohol, resulting in the diol, (R)-3-methylbutane-1,2-diol. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to achieve this transformation. LiAlH₄ is a potent hydride donor capable of reducing esters to primary alcohols. The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran.

The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup. It is important to note that the hydroxyl group of the starting material will also be deprotonated by the hydride reagent, necessitating the use of at least two equivalents of LiAlH₄.

Nucleophilic Substitution Reactions Involving the Ester Group

The ester group can undergo nucleophilic acyl substitution with a variety of nucleophiles, leading to the formation of different carboxylic acid derivatives. libretexts.org These reactions proceed through a tetrahedral intermediate, followed by the elimination of methanol (B129727). masterorganicchemistry.com

One common example is ammonolysis, where the ester reacts with ammonia (B1221849) to form the corresponding amide, (R)-2-hydroxy-3-methylbutanamide. dalalinstitute.comchemistrysteps.com This reaction typically requires elevated temperatures and pressures. Similarly, reactions with primary or secondary amines yield the corresponding N-substituted amides.

Another important nucleophilic substitution is the reaction with Grignard reagents (R'MgX). The addition of a Grignard reagent to the ester first leads to the formation of a ketone after the elimination of methoxide. A second equivalent of the Grignard reagent then adds to the ketone, resulting in a tertiary alcohol after acidic workup. libretexts.org The presence of the free hydroxyl group in the starting material complicates this reaction, as it will react with the Grignard reagent, consuming an equivalent and requiring protection or the use of excess reagent.

Enzymatic and Chemical Ester Hydrolysis Mechanisms

The hydrolysis of the methyl ester to the corresponding carboxylic acid, (R)-2-hydroxy-3-methylbutanoic acid, can be achieved through both chemical and enzymatic methods.

Chemical Hydrolysis:

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. To drive the equilibrium towards the products, a large excess of water is used.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is used. The reaction yields the carboxylate salt of the acid and methanol. Subsequent acidification is required to obtain the free carboxylic acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters with high enantioselectivity. researchgate.net This property is particularly valuable when dealing with racemic mixtures of esters, allowing for the kinetic resolution of the enantiomers. For this compound, a lipase (B570770) that selectively hydrolyzes the (R)-enantiomer could be used to produce (R)-2-hydroxy-3-methylbutanoic acid with high enantiomeric purity, leaving the unreacted (S)-ester behind. The choice of lipase and reaction conditions (e.g., solvent, temperature, pH) is crucial for achieving high selectivity and yield.

Applications of R Methyl 2 Hydroxy 3 Methylbutanoate As a Chiral Building Block

Asymmetric Synthesis of Complex Organic Molecules Requiring High Stereoselectivity

The defined stereochemistry of (R)-Methyl 2-hydroxy-3-methylbutanoate (B1261901) makes it an invaluable starting material for the synthesis of complex organic molecules where precise control of stereocenters is paramount. Organic chemists utilize this chiral pool starting material to introduce a specific stereochemical configuration into a target molecule, thereby avoiding the need for challenging and often low-yielding resolution steps later in the synthetic sequence. The hydroxyl and ester functionalities provide convenient handles for a wide range of chemical transformations, allowing for the elongation of the carbon chain and the introduction of new functionalities with a high degree of stereocontrol.

For instance, the synthesis of certain pharmaceutical intermediates and natural product analogues often relies on the predictable stereochemistry offered by such chiral building blocks. The reactions are designed to proceed in a way that the existing stereocenter directs the formation of new stereocenters, a process known as diastereoselective synthesis. This substrate-controlled approach is a powerful strategy for constructing intricate molecular architectures with high stereochemical purity.

Intermediacy in Fine Chemical and Specialty Material Production

In the realm of fine chemicals and specialty materials, (R)-Methyl 2-hydroxy-3-methylbutanoate and its derivatives serve as key intermediates. The fragrance and flavor industry, for example, often utilizes chiral esters for their distinct sensory properties. The ethyl ester counterpart, ethyl 2-hydroxy-3-methylbutanoate, is recognized for its fruity and wine-like aroma and is used as a flavoring agent. ontosight.ai This suggests a similar potential for the methyl ester in creating unique and valuable fragrance and flavor profiles.

The production of specialty polymers and other advanced materials can also benefit from the incorporation of chiral monomers derived from this compound. Such materials can exhibit unique properties, such as biodegradability or specific optical activities, which are sought after in various technological applications. The ability to produce these materials with a high degree of stereochemical purity is crucial for achieving the desired performance characteristics.

Precursor and Synthon in Natural Product Total Synthesis

While direct and extensive examples of the use of this compound as a primary precursor in the total synthesis of natural products are not prolifically documented in readily available literature, its structural motif is present in numerous natural products. As a chiral synthon, it provides a pre-defined stereocenter that can be incorporated into a larger, more complex natural product. The total synthesis of complex molecules is a field that heavily relies on the strategic use of such chiral building blocks to efficiently construct target molecules.

The general strategy involves the chemical modification of the hydroxyl and ester groups to build upon the existing chiral scaffold. This can involve oxidation, reduction, alkylation, and other standard organic transformations to elaborate the structure. The ultimate goal is to incorporate the valine-derived stereocenter into the final natural product in a stereochemically defined manner.

Synthesis of Stereoisomers with Pharmacological and Biological Relevance

The synthesis of specific stereoisomers of pharmacologically active compounds is a critical aspect of drug discovery and development, as different enantiomers and diastereomers of a drug can have vastly different biological activities and safety profiles. This compound serves as a valuable starting point for the synthesis of chiral drugs and biologically active molecules.

Its utility is exemplified in the preparation of chiral amino acids and their derivatives, which are fundamental components of many pharmaceuticals. For instance, the synthesis of novel β-amino acids and peptides can be achieved using methodologies that incorporate chiral building blocks to control the stereochemical outcome. These unnatural amino acids are of significant interest in medicinal chemistry for their potential to create peptides and peptidomimetics with enhanced stability and biological activity. The synthesis of chiral amines, which are prevalent in many drug molecules, can also be approached using strategies that involve chiral hydroxy esters as precursors.

Utilization in Amino Acid and Peptide Derivatives Synthesis

Amino acid methyl esters are important intermediates in peptide synthesis and medicinal chemistry. mdpi.com While the direct conversion of this compound to amino acid derivatives is a synthetic challenge, its structural relationship to the amino acid valine makes it a conceptually important chiral synthon. The synthesis of non-proteinogenic amino acids and peptide fragments with specific stereochemistry is an area of active research.

Methodologies for the stereoselective synthesis of amino acid derivatives often involve the use of chiral auxiliaries or chiral starting materials to control the stereochemistry of newly formed stereocenters. The development of synthetic routes that can efficiently convert chiral hydroxy esters like this compound into valuable amino acid derivatives would be a significant advancement in the field of peptide chemistry. Such routes would provide access to a wider range of unnatural amino acids for incorporation into novel peptide-based therapeutics.

Potential as Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. While specific and widespread applications of this compound itself as a chiral auxiliary are not extensively reported, its structural features suggest its potential in this role.

The general principle involves attaching the chiral hydroxy ester to a substrate, performing a diastereoselective reaction where the stereocenter of the auxiliary directs the formation of a new stereocenter on the substrate, and then cleaving the auxiliary. The effectiveness of a chiral auxiliary depends on its ability to induce high levels of diastereoselectivity and its ease of attachment and removal. Further research could explore the development of novel chiral auxiliaries based on the (R)-2-hydroxy-3-methylbutanoate scaffold for use in a variety of stereocontrolled reactions.

Advanced Analytical Methodologies for Stereochemical Characterization

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. By utilizing a chiral stationary phase (CSP), it is possible to differentiate between the (R) and (S) enantiomers of methyl 2-hydroxy-3-methylbutanoate (B1261901).

Polysaccharide-based CSPs, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are widely used for the enantiomeric resolution of a variety of chiral compounds, including hydroxy esters. asianpubs.orgnih.gov These phases operate on the principle of forming transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the silica (B1680970) support. The differing stability of these complexes for each enantiomer leads to different retention times, allowing for their separation. csfarmacie.cz

For the analysis of compounds like methyl 2-hydroxy-3-methylbutanoate, the selection of the mobile phase is critical. Typical mobile phases consist of a mixture of an alkane (such as n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). ct-k.comresearchgate.net The ratio of these solvents can be adjusted to optimize the resolution and retention times of the enantiomers. mdpi.com For instance, the Chiralpak AD-H column has demonstrated effectiveness in separating enantiomers using various mobile phase compositions, including 100% methanol (B129727). researchgate.nethplc.eu The choice between Chiralpak AD-H and other similar columns can influence the enantioselectivity and resolution of the separation. researchgate.net

Table 1: HPLC Parameters for Enantiomeric Purity Assessment

ParameterValue
Column Chiralpak AD-H, Chiralcel OD-H
Mobile Phase n-Hexane/Isopropanol mixtures, Methanol
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV (e.g., 230 nm)
Temperature Ambient (e.g., 25°C)

Gas Chromatography (GC) for Enantiomeric Distribution Analysis

Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. The enantiomers of methyl 2-hydroxy-3-methylbutanoate can be resolved using chiral capillary columns.

Chiral GC columns often employ cyclodextrin (B1172386) derivatives as the stationary phase. sigmaaldrich.com Cyclodextrins are cyclic oligosaccharides that have a chiral, torus-shaped structure. gcms.cz Derivatized cyclodextrins, such as those found in γ-cyclodextrin phases, can form inclusion complexes with the enantiomers of the analyte. The differences in the stability of these complexes between the (R) and (S) enantiomers result in their separation on the column. researchgate.net The selection of the specific cyclodextrin derivative and the operating temperature of the GC oven are critical parameters that affect the enantioselectivity. gcms.czsigmaaldrich.com

The four stereoisomers of methyl 3-hydroxy-2-methylbutanoate have been successfully separated using a CP Chirasil-Dex CB column, which is a type of cyclodextrin-based chiral stationary phase. researchgate.net

To improve the chromatographic properties and detection sensitivity of (R)-Methyl 2-hydroxy-3-methylbutanoate for GC analysis, derivatization is often employed. jfda-online.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net Common derivatization techniques include silylation, acylation, and alkylation.

For hydroxy acids and their esters, derivatization of the hydroxyl group can reduce peak tailing and improve resolution. For example, using reagents like pentafluorobenzyl bromide (PFBBr) can create derivatives that are highly sensitive for detection by GC-mass spectrometry (GC-MS), particularly in negative-ion chemical ionization mode. researchgate.netmdpi.com This enhanced sensitivity is beneficial for trace-level analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons within the this compound molecule. nih.govrsc.org The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are used to confirm the basic structure of the compound. chemicalbook.comlibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-hydroxy-3-methylbutanoate

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (CH₃-O)3.7551.9
C2 (CH-OH)3.9574.8
C3 (CH)2.0532.5
C4 (CH₃)0.9519.0
C5 (CH₃)0.8516.5
C=O-175.0

Note: Predicted values can vary from experimental data.

Two-dimensional (2D) NMR techniques provide more detailed connectivity information. youtube.comslideshare.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduscribd.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. science.gov

Together, these 1D and 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound, confirming the connectivity of all atoms and aiding in the stereochemical assignment when combined with other techniques or chiral derivatizing agents.

J-Based Analysis for Configurational Assignments

J-based configurational analysis is a powerful NMR spectroscopic method used to determine the relative stereochemistry of acyclic molecules by analyzing vicinal coupling constants (³J). nmrwiki.orgnih.gov This technique relies on the relationship between the dihedral angle of adjacent protons or proton-carbon pairs and the magnitude of the J-coupling constant, often described by the Karplus equation. For flexible acyclic systems like this compound, the observed coupling constant is a weighted average of the constants for all populated rotamers.

The analysis focuses on the coupling constants across the C2-C3 bond to define the relative orientation of the substituents. The key coupling constants measured are homonuclear (³JH,H) and heteronuclear (²JC,H, ³JC,H). nih.gov By measuring these values, the predominant staggered conformation (anti or gauche) can be deduced. For the C2-C3 fragment of this compound, the analysis of ³JH2,H3 provides direct insight into the dihedral angle between these protons.

A smaller ³JH,H value is indicative of a gauche relationship, while a larger value suggests an anti-periplanar arrangement. nih.gov By comparing experimentally obtained coupling data with theoretically predicted values for different stereoisomers, the relative configuration can be assigned.

Table 1: Hypothetical J-Coupling Constants for Conformational Analysis of the C2-C3 Bond in this compound.
Coupling ConstantExpected Value for Gauche Conformer (Hz)Expected Value for Anti Conformer (Hz)Interpretation
³JH2,H32-49-12Indicates the dihedral angle between H at C2 and H at C3.
²JC4,H3-5 to -3-1 to +1Relates the orientation of the C4 methyl group to the proton at C3.
³JC1,H21-37-9Provides information on the orientation of the ester group relative to the proton at C2.

Spectroscopic Methods for Absolute Configuration Determination

Modified Mosher's Method (MTPA-Cl Derivatization)

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. umn.edunih.gov The method involves the derivatization of the alcohol, in this case this compound, with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), namely (R)-MTPA-Cl and (S)-MTPA-Cl. mdpi.com This reaction creates a pair of diastereomeric MTPA esters.

The underlying principle is that in the resulting diastereomers, the substituents on the chiral center of the original alcohol will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. scispace.com A widely accepted conformational model posits that the Cα-H of the alcohol moiety and the carbonyl group of the MTPA ester are syn-planar. In this conformation, the phenyl group and the trifluoromethyl group lie in a plane that shields or deshields protons on either side of the stereocenter. umn.eduumn.edu

By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter are calculated. mdpi.comspringernature.com For an alcohol with the (R) configuration, protons on one side of the Mosher's ester plane will have positive Δδ values, while those on the other side will have negative Δδ values. This systematic pattern allows for the unambiguous assignment of the absolute configuration. umn.edu

Table 2: Hypothetical ¹H NMR Data for (R,S)- and (R,R)-MTPA Esters of Methyl 2-hydroxy-3-methylbutanoate for Absolute Configuration Assignment.
Protonδ for (R,S)-Ester (ppm)δ for (R,R)-Ester (ppm)Δδ (δS - δR) (ppm)Conclusion
H-24.954.98-0.03Protons on this side show Δδ < 0
-OCH₃ (Ester)3.723.78-0.06
H-32.152.10+0.05Protons on this side show Δδ > 0
-CH(CH₃)₂1.020.98+0.04

The analysis of the Δδ values in the table confirms the (R) configuration at the C-2 center.

Exciton (B1674681) Coupled Circular Dichroism (ECCD)

Exciton Coupled Circular Dichroism (ECCD) is a chiroptical technique used to determine the absolute stereochemistry of molecules containing two or more interacting chromophores. nih.gov The method is based on the through-space electronic interaction (exciton coupling) between the electric transition dipole moments of the chromophores. This interaction results in a characteristic bisignate, or "split," Cotton effect in the circular dichroism (CD) spectrum. The sign of this exciton couplet is directly related to the chirality, or spatial orientation, of the interacting chromophores. nih.gov

This compound in its native form contains only a single ester carbonyl chromophore and is therefore unsuitable for direct ECCD analysis. To apply this method, the molecule must be derivatized to introduce a second chromophore. tcichemicals.com A common strategy for chiral alcohols is to acylate the hydroxyl group with a chromophoric carboxylic acid, such as p-bromobenzoic acid. If another chromophore is present or can be introduced elsewhere in the molecule, the spatial relationship between the newly introduced benzoyl group and the other chromophore can be determined.

The sign of the exciton couplet is dictated by the helicity of the two interacting transition dipole moments. A positive exciton chirality (clockwise arrangement of the transition dipoles) results in a positive first Cotton effect and a negative second Cotton effect at a shorter wavelength. A negative chirality results in the opposite pattern. By correlating the observed sign of the couplet with the molecular conformation, the absolute configuration of the stereocenter can be determined. tcichemicals.com

Computational Chemistry and Theoretical Studies on R Methyl 2 Hydroxy 3 Methylbutanoate

Charge Density and Bond Polarization Analysis (e.g., NBO Charges)

Without dedicated computational studies on (R)-Methyl 2-hydroxy-3-methylbutanoate (B1261901), any attempt to generate the requested article would rely on speculation rather than scientifically validated and published data, which would be contrary to the principles of scientific accuracy. Further research in the field of computational chemistry focusing on this specific ester is required to elucidate the theoretical details of its behavior.

Green Chemistry Principles in the Production and Utilization of R Methyl 2 Hydroxy 3 Methylbutanoate

Development of Environmentally Benign Synthesis Routes

Traditional chemical synthesis methods for chiral molecules often rely on stoichiometric reagents, harsh reaction conditions, and hazardous solvents, leading to significant waste generation. In contrast, modern environmentally benign routes for synthesizing (R)-Methyl 2-hydroxy-3-methylbutanoate (B1261901) focus on catalytic methods that are both highly selective and efficient.

One of the most promising approaches is the asymmetric hydrogenation of the corresponding α-keto ester, methyl 2-oxo-3-methylbutanoate. This method utilizes chiral catalysts, typically based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. These catalysts can achieve high enantioselectivity, yielding the desired (R)-enantiomer with excellent purity. The use of a catalyst, which is effective in small quantities and can often be recycled, significantly reduces waste compared to stoichiometric reagents. Furthermore, these reactions can often be carried out in more environmentally friendly solvents, such as ethanol (B145695) or even water, moving away from chlorinated hydrocarbons.

Another green approach is transfer hydrogenation, which uses a safe and readily available hydrogen donor, such as isopropanol (B130326) or formic acid, in place of high-pressure hydrogen gas. This enhances the operational safety of the process. The selection of the catalyst and reaction conditions is critical to achieving high conversion and enantioselectivity.

Key features of these environmentally benign routes include:

Catalytic Processes: Small amounts of catalyst are used to produce large quantities of product, minimizing waste.

High Selectivity: Asymmetric catalysts ensure the formation of the desired (R)-enantiomer, avoiding the need for chiral resolution of a racemic mixture.

Milder Reaction Conditions: Many catalytic hydrogenations can be performed at lower temperatures and pressures than traditional methods.

Greener Solvents: A shift towards the use of less toxic and more sustainable solvents.

Atom Economy and Waste Minimization in Chiral Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A higher atom economy signifies a more efficient process with less waste generation.

In the context of synthesizing (R)-Methyl 2-hydroxy-3-methylbutanoate, the choice of reaction pathway has a profound impact on the atom economy. For instance, a classical resolution of a racemic mixture of methyl 2-hydroxy-3-methylbutanoate would have a maximum theoretical yield of 50% for the desired enantiomer, inherently leading to a low atom economy as at least half of the material is an undesired byproduct.

In contrast, asymmetric synthesis, such as the catalytic hydrogenation of methyl 2-oxo-3-methylbutanoate, can theoretically achieve a 100% atom economy.

Theoretical Atom Economy Calculation for Asymmetric Hydrogenation:

ReactantMolecular FormulaMolecular Weight ( g/mol )
Methyl 2-oxo-3-methylbutanoateC6H10O3130.14
HydrogenH22.02
Total Reactant Mass 132.16
ProductMolecular FormulaMolecular Weight ( g/mol )
This compoundC6H12O3132.16
Total Product Mass 132.16
Atom Economy
(132.16 / 132.16) * 100% = 100%

This calculation demonstrates that, in an ideal scenario, all the atoms from the reactants are incorporated into the final product, generating no byproducts. While the actual yield will be less than 100% due to practical limitations, striving for high atom economy in the design of the synthesis is a cornerstone of waste minimization.

Strategies to minimize waste in the chiral synthesis of this compound include:

Employing catalytic reactions: This avoids the use of stoichiometric reagents that end up as waste.

Optimizing reaction conditions: Fine-tuning temperature, pressure, and reaction time can maximize yield and reduce the formation of side products.

Catalyst recovery and reuse: Developing robust catalysts that can be easily separated from the reaction mixture and reused multiple times improves both the economic and environmental performance of the process.

Biocatalysis and Fermentation as Sustainable Alternatives

Biocatalysis and fermentation represent powerful and inherently green alternatives to traditional chemical synthesis for the production of chiral compounds like this compound. These methods utilize enzymes or whole microorganisms to carry out chemical transformations with high selectivity and under mild conditions.

Biocatalysis involves the use of isolated enzymes or whole microbial cells as catalysts. For the synthesis of this compound, alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are particularly relevant. researchgate.net These enzymes can stereoselectively reduce the ketone group of methyl 2-oxo-3-methylbutanoate to the corresponding (R)-alcohol.

The advantages of biocatalysis include:

High Enantio- and Regioselectivity: Enzymes are highly specific, often leading to the formation of a single enantiomer with very high purity, thus avoiding the need for resolution steps.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

Biodegradability: Enzymes are biodegradable, minimizing their environmental impact at the end of their lifecycle.

Reduced Use of Protecting Groups: The high selectivity of enzymes can eliminate the need for protecting and deprotecting functional groups, simplifying the synthesis and reducing waste.

Immobilization of enzymes on solid supports is a common strategy to enhance their stability and facilitate their recovery and reuse, further improving the sustainability of the process.

Fermentation is another sustainable route that utilizes microorganisms to produce valuable chemicals from renewable feedstocks. While direct fermentation to produce this compound is not widely reported, microbial fermentation can be used to produce its precursor, (R)-2-hydroxy-3-methylbutanoic acid. This acid can then be esterified to yield the desired methyl ester. Some strains of bacteria, such as Lactobacillus paracasei, have been shown to produce 2-hydroxy-3-methylbutyric acid. frontiersin.org Genetic engineering of microorganisms can be employed to enhance the production of the target molecule.

Examples of Biocatalytic Reduction for Chiral Hydroxy Esters:

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Reference
Lactobacillus kefir (Alcohol Dehydrogenase)Various ketones(R)-alcohols>99% nih.gov
Rhodococcus erythropolis (Alcohol Dehydrogenase)Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate>99% nih.gov
Candida magnoliae (Ketoreductase)4-chloro-3-ketobutyric acid derivativesEthyl (S)-4-chloro-3-hydroxybutyric acid derivativesNot specified mdpi.com

The use of biocatalysis and fermentation aligns well with the principles of green chemistry by utilizing renewable resources, operating under mild conditions, and generating less hazardous waste, making them highly attractive for the industrial production of this compound.

Q & A

Q. What are the optimized synthetic routes for (R)-Methyl 2-hydroxy-3-methylbutanoate, and how do reaction conditions influence yield and enantiomeric purity?

Methodological Answer: Synthesis of this compound typically involves esterification or hydroxylation of precursor molecules. For example:

  • Chiral Precursor Utilization : Use enantiomerically pure starting materials, such as (S)-2-hydroxy-3-methylbutanoic acid, followed by esterification with methanol under acidic conditions .
  • Reagent Optimization : Reactions in tetrahydrofuran (THF) with trifluoromethanesulfonic anhydride (Tf2O) and diisopropylethylamine (DIPEA) at 60°C for extended periods (e.g., 27 hours) can improve yields, as demonstrated in analogous syntheses .
  • Purification : Reverse-phase C18 chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) effectively isolates the product .

Q. Table 1: Synthesis Condition Comparison

ParameterExample from Example from
SolventTHFDioxane
Catalyst/ReagentTf2O, DIPEAHCl (dioxane solution)
Temperature60°CRoom temperature
Reaction Time27 hours1 hour
Purification MethodC18 reverse-phaseSilica gel chromatography

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be resolved?

Methodological Answer:

  • 1H and 13C NMR : Acquire spectra at 400 MHz (or higher) in deuterated solvents (e.g., CDCl3 or DMSO-d6). Key signals include:
    • Methyl groups: δ 1.17–1.27 ppm (doublets) .
    • Hydroxy and ester moieties: δ 3.7–4.1 ppm .
  • Resolution of Discrepancies :
    • Compare with literature data (e.g., PubChem or Reaxys ).
    • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assignments .
  • HRMS : Validate molecular ion peaks (e.g., m/z 118.13 for the acid precursor ).

Advanced Research Questions

Q. How can researchers achieve stereoselective synthesis of this compound using chiral auxiliaries or catalysts?

Methodological Answer:

  • Chiral Pool Strategy : Start with (R)-configured hydroxy acids (e.g., (R)-2-hydroxy-3-methylbutanoic acid) and perform esterification under mild conditions to retain stereochemistry .
  • Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) or metal-ligand complexes to induce enantioselectivity during hydroxylation or esterification steps.
  • Validation : Measure optical rotation ([α]D) and compare with reported values for enantiomeric excess (e.g., using chiral HPLC with a C18 or amylose-based column) .

Q. What methodologies are recommended for analyzing volatile derivatives of this compound in gas chromatography-olfactometry studies?

Methodological Answer:

  • Derivatization : Convert the hydroxy group to a volatile ester (e.g., trimethylsilyl or acetyl derivatives) for GC analysis.
  • GC-Olfactometry Parameters :
    • Column: Polar stationary phase (e.g., DB-WAX).
    • Retention Index (RI): Compare with known standards (e.g., Methyl 3-hydroxy-3-methylbutanoate, RI 884.3 ).
  • Quantification : Use internal standards (e.g., ethyl 2-hydroxy-3-methylbutanoate) and calibrate with response factors .

Q. When encountering discrepancies in reported physical properties (e.g., melting points, NMR shifts), what validation strategies should be employed?

Methodological Answer:

  • Reproducibility Checks : Repeat synthesis/purification under standardized conditions .
  • Cross-Referencing : Compare data with multiple databases (e.g., PubChem, Reaxys ).
  • Controlled Experiments :
    • Vary solvent systems (e.g., DMSO vs. CDCl3) to assess NMR solvent effects .
    • Validate purity via HPLC (≥95% purity threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.